molecular formula C17H17NO B5911494 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one

3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one

Cat. No. B5911494
M. Wt: 251.32 g/mol
InChI Key: WCXKUKSUVAHMDN-WYMLVPIESA-N
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Description

3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one, also known as Methoxyphenamine or Methoxyphenylaminobutyrophenone, is a chemical compound that belongs to the class of amphetamines. It is a synthetic drug that has been used in scientific research to study its mechanism of action and its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation. By increasing their levels, 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one may improve cognitive function and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one are not fully understood. However, it has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation. By increasing their levels, 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one may improve cognitive function and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is that it is a synthetic compound that can be easily produced. This allows researchers to have a consistent and reliable source of the compound for their experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one. One direction is to further investigate its potential therapeutic applications, particularly as a treatment for depression, anxiety, and ADHD. Another direction is to investigate its potential use as a cognitive enhancer and as a treatment for Parkinson's disease. Additionally, future research could focus on understanding the mechanism of action of the compound and designing experiments that specifically target its effects. Further research could also investigate the potential side effects and long-term effects of using 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one.

Synthesis Methods

The synthesis of 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one involves the reaction between 2-methylaniline and benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with nitroethane to form the nitrostyrene intermediate. The nitrostyrene intermediate is reduced with sodium borohydride to form the final product, 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one. This synthesis method has been used in various research studies to produce the compound for further investigation.

Scientific Research Applications

3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one has been used in scientific research to study its potential therapeutic applications. It has been investigated for its potential use as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In addition, it has been studied for its potential use as a cognitive enhancer and as a potential treatment for Parkinson's disease.

properties

IUPAC Name

(E)-3-(2-methylanilino)-1-phenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-8-6-7-11-16(13)18-14(2)12-17(19)15-9-4-3-5-10-15/h3-12,18H,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXKUKSUVAHMDN-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C(=C/C(=O)C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-methylanilino)-1-phenylbut-2-en-1-one

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